molecular formula C20H24N4O2 B12721936 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione CAS No. 160730-49-4

1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione

Katalognummer: B12721936
CAS-Nummer: 160730-49-4
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: CLYWNILBIPPRSL-XURPUJGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione is a complex organic compound with significant applications in various scientific fields

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione involves multiple steps, including the formation of the imidazolidinedione ring and the attachment of the ergoline derivative. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency.

Analyse Chemischer Reaktionen

1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has potential therapeutic applications due to its interaction with specific molecular targets. Industrially, it may be used in the development of new materials or as a catalyst in certain chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione can be compared with other similar compounds, such as other ergoline derivatives or imidazolidinedione-based molecules. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include ergoline, lysergic acid, and other imidazolidinedione derivatives.

Eigenschaften

CAS-Nummer

160730-49-4

Molekularformel

C20H24N4O2

Molekulargewicht

352.4 g/mol

IUPAC-Name

3-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C20H24N4O2/c1-22-9-12(10-24-18(25)11-23(2)20(24)26)6-15-14-4-3-5-16-19(14)13(8-21-16)7-17(15)22/h3-5,8,12,15,17,21H,6-7,9-11H2,1-2H3/t12-,15?,17-/m1/s1

InChI-Schlüssel

CLYWNILBIPPRSL-XURPUJGUSA-N

Isomerische SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C(=O)CN(C5=O)C

Kanonische SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C(=O)CN(C5=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.